molecular formula C7H11ClO4 B119368 Diethyl chloromalonate CAS No. 14064-10-9

Diethyl chloromalonate

Cat. No.: B119368
CAS No.: 14064-10-9
M. Wt: 194.61 g/mol
InChI Key: WLWCQKMQYZFTDR-UHFFFAOYSA-N
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Description

Diethyl chloromalonate is an organic compound with the molecular formula C7H11ClO4. It is a 2-halo-1,3-dicarbonyl compound, often used as a building block in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications .

Safety and Hazards

Diethyl chloromalonate is classified as hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Chemical Reactions Analysis

Comparison with Similar Compounds

Diethyl chloromalonate is similar to other halogenated malonates, such as:

  • Dimethyl chloromalonate
  • Diethyl bromomalonate
  • Diethyl fluoromalonate
  • Dimethyl bromomalonate

Compared to these compounds, this compound is unique due to its specific reactivity and the types of products it can form. For example, its reaction with potassium fluoride to form diethyl fluoromalonate is a notable transformation that highlights its versatility .

Properties

IUPAC Name

diethyl 2-chloropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWCQKMQYZFTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022258
Record name Diethyl chloromalonate
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Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14064-10-9
Record name 1,3-Diethyl 2-chloropropanedioate
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Record name Diethyl chloromalonate
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Record name Diethyl chloromalonate
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Record name Propanedioic acid, 2-chloro-, 1,3-diethyl ester
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Record name Diethyl chloromalonate
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Record name Diethyl chloromalonate
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Record name DIETHYL CHLOROMALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of heterocyclic compounds can be synthesized using diethyl chloromalonate?

A1: this compound serves as a valuable building block for various heterocyclic systems. For instance, it reacts with β-mercapto amines to yield 1,4-thiazin-3-ones, which can be further derivatized to obtain 5-thiapterins []. Additionally, it participates in reactions leading to the formation of 1,4-benzothiazine derivatives through distinct pathways [], and enables the synthesis of 4,6-dihydroxy-5-chloropyrimidine upon reaction with formamidine acetate [].

Q2: Can this compound undergo unexpected reactions under certain conditions?

A2: Yes, diethyl 2-naphthoxyoxalacetate, instead of undergoing the anticipated decarbonylation to diethyl 2-naphthoxymalonate when heated at 205°C, undergoes cyclization to produce diethyl naphtho[2,1–b]furan-1,2-dicarboxylate []. This highlights the potential for unforeseen reactivity pathways depending on the reaction conditions and substituents present.

Q3: How does this compound react with nucleophiles like sodium 2-naphthoxide?

A3: The reaction of this compound with sodium 2-naphthoxide can lead to the formation of both diethyl 2-naphthoxymalonate and diethyl bis-(2-naphthoxy)malonate, albeit in low yields []. This suggests that controlling the stoichiometry and reaction conditions is crucial for achieving selective mono- or di-alkylation.

Q4: Can this compound be used to synthesize α-fluoro-α,β-unsaturated esters?

A4: Yes, a one-pot synthesis of α-fluoro-α,β-unsaturated esters has been reported, employing this compound, aldehydes or ketones, and "spray-dried" potassium fluoride in sulfolane []. This method showcases the utility of this compound in introducing fluorine atoms into organic molecules, which can significantly impact their biological activity and physicochemical properties.

Q5: Are there any reported ring expansion reactions involving this compound?

A5: Interestingly, alkylation of 4-amino-1,1-dioxo-[1,2,3,5]-thiatriazoles with this compound, followed by treatment with a base, results in an unusual ring expansion to yield 5-amino-1,1-dioxo-[1,2,4,6]-thiatriazines []. This demonstrates the potential of this compound to mediate complex skeletal rearrangements, offering new avenues for synthesizing diverse heterocyclic structures.

Q6: How is this compound typically synthesized?

A6: A common approach to synthesize this compound involves the chlorination of diethyl malonate using N-chlorosuccinimide []. This method allows for the efficient preparation of the reagent, which can then be utilized in various downstream synthetic transformations.

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